(+)-O-Methylarmepavine

Beschreibung

Classification as a Benzylisoquinoline Alkaloid

(+)-O-Methylarmepavine is classified as a benzylisoquinoline alkaloid. nih.govscielo.br This classification is based on its core molecular structure, which features an isoquinoline (B145761) ring system with a benzyl (B1604629) group attached at the C1 position. wikipedia.orgwikipedia.org The isoquinoline itself is a heterocyclic aromatic organic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org Benzylisoquinoline alkaloids (BIAs) represent a large and structurally diverse group of plant secondary metabolites, with approximately 2,500 known structures. oup.comnih.gov

The biosynthesis of BIAs in plants typically originates from the amino acid tyrosine. wikipedia.orgnih.gov Through a series of enzymatic reactions, tyrosine is converted into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). wikipedia.org The condensation of these two molecules forms (S)-norcoclaurine, which is the central precursor for the vast array of BIAs. wikipedia.orgum.edu.my Subsequent modifications, such as methylation by O-methyltransferases (OMTs) and N-methyltransferases (NMTs), lead to the formation of various BIA skeletons, including that of this compound. maxapress.com

Historical Context of Isoquinoline Alkaloid Research

The study of isoquinoline alkaloids has a rich history dating back to the early 19th century. nih.gov The first isolation of an alkaloid, morphine, from the opium poppy (Papaver somniferum) in 1806 marked a pivotal moment in natural product chemistry. oup.comrsc.org This discovery spurred significant scientific interest in plant-derived compounds with basic properties. oup.com

Over the past two centuries, research has led to the isolation and identification of thousands of isoquinoline alkaloids. nih.govrsc.org These compounds have been found to possess a wide range of potent pharmacological properties. oup.com For instance, morphine and codeine are well-known analgesics, while berberine (B55584) exhibits antimicrobial activity. oup.com The economic, political, and social importance of these compounds has driven extensive research into their biosynthesis and potential applications. oup.com

Significance in Natural Product Discovery and Chemical Biology

Benzylisoquinoline alkaloids, including this compound, are significant in natural product discovery and chemical biology due to their structural diversity and broad spectrum of biological activities. oup.commdpi.com Many BIAs have been utilized in traditional medicine for centuries and continue to be a source of lead compounds for modern drug development. oup.comrsc.org

This compound has been isolated from various plant species, including those from the Annonaceae family, such as Annona squamosa. nih.govscielo.briosrjournals.org Research has explored its potential biological activities. For example, studies have investigated its effects as an insect growth regulator and its potential leishmanicidal and anti-ulcer properties. scielo.briosrjournals.orgepa.gov The chemical structure of this compound also makes it a useful precursor for the synthesis of other pharmacologically active compounds.

The ongoing investigation into the biosynthesis of BIAs in various organisms, including plants and microbes, presents opportunities for the sustainable production of valuable alkaloids. pnas.orgbohrium.com Understanding the enzymes and pathways involved in the formation of compounds like this compound can enable the use of synthetic biology approaches to produce these molecules in engineered microorganisms, which could provide a more reliable and cost-effective supply for research and potential therapeutic applications. bohrium.com

Structure

3D Structure

Eigenschaften

CAS-Nummer |

3423-02-7 |

|---|---|

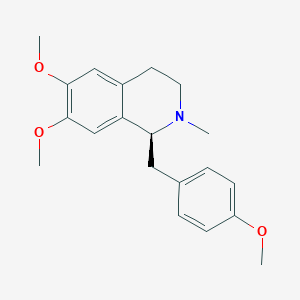

Molekularformel |

C20H25NO3 |

Molekulargewicht |

327.4 g/mol |

IUPAC-Name |

(1S)-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]-2-methyl-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C20H25NO3/c1-21-10-9-15-12-19(23-3)20(24-4)13-17(15)18(21)11-14-5-7-16(22-2)8-6-14/h5-8,12-13,18H,9-11H2,1-4H3/t18-/m0/s1 |

InChI-Schlüssel |

LZJWNVLTWYMMDJ-SFHVURJKSA-N |

Isomerische SMILES |

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)OC)OC)OC |

Kanonische SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC)OC)OC |

Herkunft des Produkts |

United States |

Natural Occurrence and Distribution

Isolation from Plant Genera and Species

Detailed phytochemical investigations have led to the successful isolation and characterization of (+)-O-Methylarmepavine from several key plant species.

This compound has been identified as a constituent of Nelumbo nucifera, commonly known as the sacred lotus (B1177795). nih.gov This aquatic perennial, belonging to the Nelumbonaceae family, is known to produce a variety of benzylisoquinoline alkaloids. While the presence of this compound is confirmed, its concentration and specific localization can vary between different tissues of the plant. nih.govmaxapress.com

Annona squamosa, a member of the Annonaceae family, is another significant source of this compound. The compound has been isolated from both the leaves and twigs of this fruit tree. Research has focused on the phytochemical analysis of various parts of Annona squamosa, revealing a rich profile of alkaloids, including this compound.

Table 1: Isolation of this compound from Annona squamosa

| Plant Part | Extraction Solvent | Reference |

|---|---|---|

| Twigs | Chloroform | researchgate.net |

Within the Papaveraceae family, this compound has been isolated from the aerial parts of Papaver pseudocanescens. This finding is noteworthy as it represents a significant discovery within the Papaver genus, which is renowned for its diverse alkaloid content.

Investigations into the chemical constituents of Michelia macclurei, a species belonging to the Magnoliaceae family, have also led to the identification of O-Methylarmepavine in its heartwood. This underscores the broad distribution of this alkaloid across different plant orders.

The occurrence of this compound is not limited to the aforementioned species. It has been reported in plants belonging to a range of families, indicating a wide taxonomic distribution. These families include:

Annonaceae: As exemplified by Annona squamosa. wikipedia.org

Papaveraceae: With its presence confirmed in Papaver pseudocanescens. wikipedia.org

Nelumbonaceae: Found in Nelumbo nucifera. maxapress.com

Xylopiaceae: Reported in species within this family.

Lauraceae: Identified in various plants of the laurel family. wikipedia.org

Rutaceae: The presence of benzylisoquinoline alkaloids has been noted in this family. maxapress.com

Cornaceae: This family is also reported to contain species that produce benzylisoquinoline alkaloids. maxapress.com

Tissue-Specific Accumulation Patterns

The accumulation of this compound, like many other secondary metabolites, often exhibits tissue-specificity. This differential accumulation is influenced by the location of biosynthetic pathways and storage mechanisms within the plant.

In Nelumbo nucifera, benzylisoquinoline alkaloids, including this compound, show distinct accumulation patterns. The highest concentrations are typically found in the laminae (leaf blades) and plumules, with lower levels in the rhizomes and stamens. maxapress.com While specific data for this compound is part of this broader class, it is understood to follow this general distribution. maxapress.com 1-Benzylisoquinoline (B1618099) alkaloids, the structural class to which this compound belongs, are generally found in trace amounts in various organs of the sacred lotus, including the leaves, embryo, and flowers. nih.gov

For Annona squamosa, the isolation of this compound from leaves and twigs points to these organs as primary sites of accumulation.

The broader study of benzylisoquinoline alkaloids offers further insights. In many plants, the biosynthesis and storage of these compounds are compartmentalized. For instance, in some members of the Papaveraceae, biosynthesis may occur in one cell type, with subsequent transport and accumulation in another, such as laticifers or vacuoles. This complex regulation at the cellular and tissue level dictates the specific accumulation patterns observed for compounds like this compound.

Table 2: Documented Tissue Accumulation of this compound

| Plant Species | Tissue/Part |

|---|---|

| Nelumbo nucifera | Leaves, Embryo, Flowers (trace amounts) |

| Annona squamosa | Twigs, Leaves |

| Papaver pseudocanescens | Aerial Parts |

Distribution in Leaves, Plumules, and other Plant Organs

The accumulation of this compound varies significantly among different parts of the plant, with studies identifying its presence in leaves, twigs, and heartwood.

In the sacred lotus (Nelumbo nucifera), benzylisoquinoline alkaloids are found in almost all of its tissues, with the highest concentrations generally located in the leaves and plumules (embryos). While specific quantitative data for this compound is not extensively detailed in all organs, its presence has been tentatively identified in the leaves. The lotus plant exhibits a distinct distribution pattern of its alkaloid content; for instance, the leaves and petals are rich in aporphine (B1220529) alkaloids, while the plumules predominantly contain bisbenzylisoquinoline alkaloids. maxapress.com 1-benzylisoquinolines, the class to which this compound belongs, are considered key intermediates in the biosynthesis of other more complex alkaloids and are typically found in trace amounts throughout the lotus tissues. maxapress.com

Within the Annonaceae family, this compound has been isolated from the leaves and twigs of Annona squamosa, commonly known as the custard apple. probiologists.comacademindex.com Research on this species has highlighted the presence of a diverse array of alkaloids in various plant parts, with leaves being a significant source. nih.gov

In the Magnoliaceae family, this compound has been identified in the heartwood of Michelia macclurei. ntu.ac.uk This finding underscores the distribution of this compound in the woody tissues of certain plant species.

The following table summarizes the known distribution of this compound in various plant organs.

| Plant Species | Family | Plant Organ | Reference(s) |

| Nelumbo nucifera | Nelumbonaceae | Leaves (tentative) | nih.gov |

| Annona squamosa | Annonaceae | Leaves, Twigs | probiologists.comacademindex.com |

| Michelia macclurei | Magnoliaceae | Heartwood | ntu.ac.uk |

Chemodiversity and Co-occurrence with Analogous Alkaloids

This compound rarely occurs in isolation and is typically found alongside a diverse array of other benzylisoquinoline alkaloids. This co-occurrence provides valuable information for chemotaxonomy and understanding biosynthetic pathways.

In Nelumbo nucifera, the leaves are known to contain aporphine alkaloids such as nuciferine, O-nornuciferine, N-nornuciferine, and roemerine. maxapress.comnih.gov The presence of this compound alongside these compounds illustrates the rich chemodiversity within a single organ. The alkaloid profile of the lotus plant is complex, with over 60 different alkaloids identified, primarily categorized as 1-benzylisoquinolines, aporphines, and bisbenzylisoquinolines. maxapress.com

In the twigs of Annona squamosa, this compound has been found to co-occur with N-methylcorydaldine and isocorydine. probiologists.com More broadly, the genus Annona is a rich source of various types of alkaloids, with aporphines being the most common, followed by benzylisoquinolines. nih.gov The specific alkaloid composition can vary significantly between different organs of the plant. nih.gov

The heartwood of Michelia macclurei presents a clear example of this chemodiversity, where this compound is found with other benzylisoquinoline alkaloids, including norarmepavine, isococlaurine, (S)-coclaurine, laudanosine, and protosinomenine. ntu.ac.uk

The table below details the co-occurrence of this compound with other analogous alkaloids in specific plant species.

| Plant Species | Plant Organ | Co-occurring Alkaloids | Reference(s) |

| Nelumbo nucifera | Leaves | Nuciferine, O-nornuciferine, N-nornuciferine, Roemerine | maxapress.comnih.gov |

| Annona squamosa | Twigs | N-methylcorydaldine, Isocorydine | probiologists.com |

| Michelia macclurei | Heartwood | Norarmepavine, Isococlaurine, (S)-Coclaurine, Laudanosine, Protosineomenine | ntu.ac.uk |

Biosynthetic Pathways and Enzymatic Elucidation

Proposed General Biosynthetic Routes for Isoquinoline (B145761) Alkaloids

The vast family of isoquinoline alkaloids, which comprises over 2,500 distinct structures, originates from the aromatic amino acid L-tyrosine. nih.gov The foundational pathway involves the formation of a central precursor, (S)-norcoclaurine, from which various structural classes of alkaloids diverge. nih.govmdpi.com

Tyrosine and Phenylalanine Precursor Derivation

The biosynthesis of the isoquinoline core structure begins with L-tyrosine, and in some pathways, phenylalanine. biorxiv.orgnih.gov L-tyrosine serves as the precursor for two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). nih.govmaxapress.com

The formation of these intermediates proceeds via parallel pathways:

Dopamine Pathway : L-tyrosine is first hydroxylated to L-3,4-dihydroxyphenylalanine (L-DOPA), which is then decarboxylated by a tyrosine/dopa decarboxylase (TYDC) to yield dopamine. nih.govnih.gov

4-HPAA Pathway : L-tyrosine undergoes transamination to form 4-hydroxyphenylpyruvic acid, which is subsequently decarboxylated to produce 4-HPAA. nih.gov

The critical step in forming the characteristic isoquinoline skeleton is the Pictet-Spengler condensation of dopamine and 4-HPAA. This reaction is catalyzed by norcoclaurine synthase (NCS) to produce (S)-norcoclaurine, the universal precursor to nearly all benzylisoquinoline alkaloids. nih.govmaxapress.com

Hydroxylation and O-Methylation Steps

Following the formation of (S)-norcoclaurine, the molecule undergoes a series of modifications, primarily hydroxylation and O-methylation, which add to its structural diversity. These reactions are catalyzed by specific enzymes that often exhibit high substrate and regioselectivity.

Hydroxylation : Cytochrome P450 monooxygenases are primarily responsible for introducing hydroxyl (-OH) groups at specific positions on the aromatic rings of the alkaloid backbone. nih.govmdpi.com A key hydroxylation step in many pathways is the 3'-hydroxylation of N-methylcoclaurine, catalyzed by N-methylcoclaurine 3'-hydroxylase (NMCH or CYP80B), leading to the formation of (S)-3'-hydroxy-N-methylcoclaurine. nih.govscholaris.ca

O-Methylation : O-methyltransferases (OMTs) catalyze the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on the alkaloid substrate. scholaris.camaxapress.com These enzymes play a crucial role in determining the final structure and pharmacological properties of the alkaloid. Key O-methylation steps include:

The 6-O-methylation of (S)-norcoclaurine by norcoclaurine 6-O-methyltransferase (6OMT) to form (S)-coclaurine. nih.govmaxapress.com

The 4'-O-methylation of (S)-3'-hydroxy-N-methylcoclaurine by 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) to yield the pivotal intermediate (S)-reticuline. nih.govmdpi.com

N-Methylation Steps

N-methylation, the addition of a methyl group to a nitrogen atom, is another critical modification in isoquinoline alkaloid biosynthesis. This reaction is catalyzed by N-methyltransferases (NMTs), which also utilize SAM as the methyl donor. scholaris.ca A primary example is the N-methylation of (S)-coclaurine by coclaurine (B195748) N-methyltransferase (CNMT) to produce (S)-N-methylcoclaurine. nih.govscholaris.ca The sequence of methylation and hydroxylation steps is tightly regulated, with enzymes showing distinct substrate preferences that guide the biosynthetic flow. nih.gov

Specific Biosynthesis of (+)-O-Methylarmepavine

The biosynthesis of this compound is a specific branch of the general pathway, prominently elucidated in plants like the sacred lotus (B1177795) (Nelumbo nucifera). researchgate.net This pathway diverges at the level of N-methylcoclaurine and does not proceed through the central intermediate (S)-reticuline, which is characteristic of morphine or berberine (B55584) synthesis. scholaris.ca

Role of Armepavine as a Precursor

The immediate precursor to this compound is the closely related alkaloid, armepavine. Armepavine itself is synthesized from (S)-N-methylcoclaurine. In the sacred lotus, this conversion is catalyzed by a specific 7-O-methyltransferase (7OMT). biorxiv.orgnih.gov This enzyme methylates the hydroxyl group at the C-7 position of the isoquinoline ring of N-methylcoclaurine to form armepavine. biorxiv.org The co-occurrence of armepavine and O-methylarmepavine in sacred lotus provides strong evidence for this direct precursor-product relationship. maxapress.com

The biosynthetic route to armepavine can be summarized as follows:

(S)-Norcoclaurine is formed from the condensation of dopamine and 4-HPAA.

6-O-methylation by 6OMT converts (S)-norcoclaurine to (S)-coclaurine. biorxiv.org

N-methylation by CNMT converts (S)-coclaurine to (S)-N-methylcoclaurine. biorxiv.org

7-O-methylation by a 7OMT converts (S)-N-methylcoclaurine to armepavine. biorxiv.org

Enzymatic Methylation Processes

The final step in the formation of this compound is the specific O-methylation of armepavine. This enzymatic process targets the hydroxyl group at the 4'-position of the benzyl (B1604629) ring of armepavine.

Detailed research in Nelumbo nucifera has identified specific O-methyltransferases involved in its unique alkaloid profile. The enzyme NnOMT5 , isolated from sacred lotus, has been characterized as a 7-O-methyltransferase that efficiently catalyzes the conversion of N-methylcoclaurine to armepavine. nih.govbiorxiv.orgmaxapress.com The subsequent conversion of armepavine to O-methylarmepavine requires a 4'-O-methyltransferase (4'OMT). While the specific enzyme for this final step has not been definitively isolated and characterized in all host organisms, the presence of 4'-O-methylated alkaloids like O-methylarmepavine in sacred lotus points to the activity of a dedicated 4'OMT that recognizes armepavine as its substrate. maxapress.com

The table below summarizes the key enzymatic steps leading from the central precursor (S)-Norcoclaurine to this compound.

| Precursor | Enzyme | Product | Reaction Type |

| (S)-Norcoclaurine | Norcoclaurine 6-O-methyltransferase (6OMT) | (S)-Coclaurine | 6-O-Methylation |

| (S)-Coclaurine | Coclaurine N-methyltransferase (CNMT) | (S)-N-Methylcoclaurine | N-Methylation |

| (S)-N-Methylcoclaurine | 7-O-methyltransferase (e.g., NnOMT5) | Armepavine | 7-O-Methylation |

| Armepavine | 4'-O-methyltransferase (4'OMT) | This compound | 4'-O-Methylation |

Metabolic Profiling and Pathway Elucidation in Botanical Sources

Metabolic studies in botanical sources, particularly the sacred lotus (Nelumbo nucifera), have been instrumental in elucidating the pathway leading to this compound. nih.govmaxapress.com This plant is a rich source of various BIAs, including armepavine and its derivatives. nih.gov

Genetic and Enzymatic Characterization of Biosynthetic Genes

Research into Nelumbo nucifera has led to the identification and characterization of key genes encoding the enzymes responsible for the specific methylation patterns observed in BIA biosynthesis. oup.com The enzymes belong to the O-methyltransferase (OMT) family, which catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the alkaloid scaffold.

Several homologous OMT genes have been isolated from sacred lotus and functionally characterized. oup.com These studies have revealed enzymes with distinct regiospecificity and substrate preferences that align with the proposed biosynthetic pathway.

| Enzyme Class | Gene Example | Function | Substrate(s) | Product(s) |

| 6-O-methyltransferase (6OMT) | NnOMT1 | Catalyzes methylation at the 6-OH position | (R,S)-norcoclaurine | (R,S)-coclaurine |

| 7-O-methyltransferase (7OMT) | NnOMT5, NnOMT7 | Catalyzes methylation at the 7-OH position | (S)-N-methylcoclaurine, (+)-Armepavine | (S)-Norarmepavine, this compound |

This table is interactive and based on data from characterization studies of O-methyltransferases in Nelumbo nucifera. oup.com

The characterization of these enzymes confirms the genetic basis for the sequential methylation steps. For instance, the activity of a 6OMT is essential for the initial conversion of norcoclaurine to coclaurine, while a 7OMT is required for the subsequent methylation that can lead to norarmepavine or, in the case of an N-methylated substrate, to O-methylarmepavine. nih.govoup.com This enzymatic evidence provides a clear genetic and biochemical map for the synthesis of this compound in plants like Nelumbo nucifera.

Investigation of Glycosylation as a Post-Synthetic Modification

Glycosylation, the enzymatic attachment of sugar moieties to a molecule, is a common post-synthetic modification in plant secondary metabolism that can alter the solubility, stability, and bioactivity of compounds. nih.gov Recent metabolic profiling studies of Nelumbo nucifera have provided direct evidence of glycosylation occurring within its BIA profile.

A comprehensive analysis using UPLC-QTOF-HRMS identified 46 different benzylisoquinoline alkaloids in lotus tissues, and notably, nine of these were characterized as glycosylated monobenzylisoquinoline alkaloids. nih.gov This finding confirms that glycosylation is an active modification pathway for this class of compounds in lotus. The research highlighted that these glycosylated BIAs were predominantly found in the seed plumules, suggesting a tissue-specific regulation of this modification process. nih.gov While the specific glycosylation of this compound was not explicitly detailed, the discovery of glycosylated alkaloids structurally related to it, such as N-methylisococlaurine-6-O-Glc, strongly indicates that glycosyltransferases active towards BIA scaffolds are present and that this compound or its immediate precursors could potentially undergo similar modifications. nih.gov

Dynamic Accumulation and Regulation of Benzylisoquinoline Alkaloids

The accumulation of benzylisoquinoline alkaloids, including this compound, is a dynamically regulated process, showing significant variation based on tissue type and developmental stage. maxapress.com In Nelumbo nucifera, BIAs are found in nearly all tissues but accumulate to the highest levels in the leaves and seed plumules. maxapress.com

Metabolic profiling across different developmental stages of lotus leaves reveals a distinct pattern: BIA levels are lowest in the early bud stages, increase steadily as the leaf grows and expands, peak at full maturity, and then decline slightly during senescence. maxapress.com This developmental regulation suggests a tightly controlled expression of the underlying biosynthetic genes.

The regulation of the BIA pathway is governed by transcription factors, which are proteins that bind to the promoter regions of genes to control their rate of transcription. Studies have implicated several families of transcription factors in the regulation of BIA biosynthesis, including:

WRKY transcription factors: Overexpression of certain WRKY genes has been shown to significantly increase BIA content in other BIA-producing plants, and multiple WRKY transcription factors have been identified in Nelumbo nucifera that likely control BIA production. nih.gov

MYB transcription factors: This family is known to be a core regulatory element in other plant alkaloid biosynthesis networks. maxapress.com

The differential accumulation of specific alkaloids in different tissues—for example, aporphine (B1220529) alkaloids being dominant in leaves while bisbenzylisoquinoline alkaloids are dominant in plumules—points to a complex, multi-layered regulatory network. nih.govmaxapress.com This network ensures that specific compounds are produced in the correct tissues and at the appropriate times during the plant's life cycle.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches for (+)-O-Methylarmepavine

Total synthesis provides a means to produce this compound and its analogs in the laboratory, enabling further study and potential modification. These routes often focus on the construction of the core tetrahydroisoquinoline skeleton and the introduction of the characteristic benzyl (B1604629) group at the C1 position.

The most direct synthetic route to this compound is the methylation of its immediate precursor, (+)-armepavine. Armepavine possesses a phenolic hydroxyl group that can be converted to a methoxy (B1213986) ether, yielding O-Methylarmepavine. This transformation is a standard procedure in organic synthesis.

Common methodologies for the O-methylation of phenols like armepavine include:

Williamson Ether Synthesis: This classic method involves deprotonating the phenolic hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion. The resulting nucleophile is then treated with a methylating agent, such as methyl iodide or dimethyl sulfate, to form the methyl ether.

Reaction with Diazomethane: Diazomethane (CH₂N₂) in the presence of a catalyst like boron trifluoride etherate can also be used to methylate phenols. This method is often high-yielding but requires caution due to the toxic and explosive nature of diazomethane.

The choice of method depends on factors such as the scale of the reaction, the presence of other functional groups in the molecule, and the desired yield.

| Method | Reagents | General Conditions |

| Williamson Ether Synthesis | Base (e.g., K₂CO₃, NaH) + Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) | Inert solvent (e.g., acetone, DMF), room temperature to reflux |

| Diazomethane Methylation | Diazomethane (CH₂N₂) | Ethereal solution, often with a catalyst (e.g., BF₃·OEt₂) |

The core tetrahydroisoquinoline structure of this compound can be constructed using several classical named reactions. These methods build the heterocyclic ring system through intramolecular cyclization.

Pomeranz-Fritsch Reaction: This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form an isoquinoline (B145761). tandfonline.com The process begins with the condensation of a substituted benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base (the benzalaminoacetal). wikipedia.org Subsequent treatment with a strong acid, such as concentrated sulfuric acid, promotes the cyclization and aromatization to yield the isoquinoline core. tandfonline.comwikipedia.org While powerful, the yields can vary widely depending on the substrates. tandfonline.com

Bischler-Napieralski Reaction: This is one of the most common methods for synthesizing 3,4-dihydroisoquinolines. nrochemistry.com It involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgorganic-chemistry.org The resulting 3,4-dihydroisoquinoline can then be reduced to the corresponding tetrahydroisoquinoline. The reaction is most effective when the aromatic ring contains electron-donating groups, which facilitate the electrophilic aromatic substitution step. nrochemistry.comjk-sci.com

Pictet-Spengler Reaction: This reaction forms a tetrahydroisoquinoline by condensing a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. organicreactions.orgnih.gov This method is of great importance in alkaloid synthesis and is even involved in their biosynthesis. nih.gov The reaction generally proceeds under mild conditions and is a key step in reported syntheses of the armepavine scaffold. tandfonline.com

These classical routes provide versatile platforms for accessing the fundamental isoquinoline skeleton required for the synthesis of O-Methylarmepavine and related alkaloids.

The de novo construction of the armepavine framework has been achieved through concise, multi-step sequences. One notable total synthesis of (±)-armepavine was accomplished in six steps from commercially available 4-methoxybenzaldehyde. tandfonline.comresearchgate.net This strategy can be adapted to produce O-Methylarmepavine by starting with appropriately substituted precursors or by performing the final methylation step.

| Step | Transformation | Key Reagents | Purpose |

| 1 | Henry Reaction | CH₃NO₂, NH₄OAc | Forms a β-nitrostyrene derivative from 4-methoxybenzaldehyde. |

| 2 | Reduction | LiAlH₄ | Reduces the nitro group and the double bond to create the necessary β-phenylethylamine intermediate. |

| 3 | Amide Formation | (3,4-dimethoxyphenyl)acetic acid, DCC | Couples the β-phenylethylamine with a substituted phenylacetic acid to form the amide precursor for the Bischler-Napieralski reaction (alternative route). |

| 4 | Bischler-Napieralski Cyclization (alternative) | POCl₃ | Cyclizes the amide to a dihydroisoquinoline. |

| 5 | Pictet-Spengler Reaction (primary route) | BF₃·OEt₂ | Condenses the β-phenylethylamine with a substituted phenylacetaldehyde to directly form the tetrahydroisoquinoline ring system. tandfonline.com |

| 6 | N-Methylation | HCHO, NaBH₄ | Introduces the methyl group onto the nitrogen atom of the isoquinoline core to yield (±)-armepavine. |

Following the synthesis of (±)-armepavine, a final O-methylation step as described in section 4.1.1 would yield (±)-O-Methylarmepavine.

Formal Syntheses and Related Synthetic Transformations

In addition to total synthesis, where the target molecule is produced directly, formal syntheses represent another important strategic accomplishment. A formal synthesis is the synthesis of a known intermediate that has previously been converted into the final natural product.

The synthesis of benzylisoquinoline alkaloids like this compound is often interconnected with the preparation of other complex alkaloids. For instance, synthetic routes targeting phenanthrene alkaloids can proceed through intermediates that are also precursors to this compound. A reported synthesis of (-)-O,O-dimethylcoclaurine also constitutes a formal synthesis of this compound, as the former has been previously transformed into the latter. This highlights the central role of the benzylisoquinoline scaffold as a divergent intermediate in alkaloid synthesis.

This compound is a chiral molecule, possessing a stereocenter at the C1 position of the tetrahydroisoquinoline ring. While the syntheses described above may produce a racemic mixture (an equal mixture of both enantiomers), asymmetric synthesis methodologies are required to selectively produce the desired (+)-enantiomer.

Strategies for the asymmetric synthesis of 1-benzylisoquinoline (B1618099) alkaloids generally focus on controlling the stereochemistry during the formation of the C1-N bond or the C1-benzyl bond. researchgate.netnih.gov Key approaches include:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the nitrogen or another part of the precursor molecule to direct the cyclization (e.g., Bischler-Napieralski or Pictet-Spengler reaction) to occur from a specific face, leading to one enantiomer over the other. The auxiliary is removed in a subsequent step.

Catalytic Asymmetric Reduction: The imine intermediate formed during a Bischler-Napieralski synthesis can be reduced to the amine using a chiral catalyst and a reducing agent (e.g., asymmetric transfer hydrogenation). This reduction can be highly enantioselective, establishing the C1 stereocenter with high optical purity.

Diastereoselective Pictet-Spengler Reaction: If a chiral center is already present in the β-phenylethylamine precursor (for example, derived from a chiral amino acid like L-DOPA), it can influence the stereochemical outcome of the Pictet-Spengler cyclization, a process known as 1,3-chirality transfer. arkat-usa.org

These asymmetric strategies are crucial for the efficient and stereocontrolled synthesis of optically active alkaloids like this compound. nih.gov

Challenges and Innovations in Benzylisoquinoline Alkaloid Synthesis

The synthesis of benzylisoquinoline alkaloids (BIAs) like this compound is a testament to the complexities of organic chemistry, where achieving the desired stereochemistry and purity requires meticulous control over reaction conditions and the development of innovative methodologies.

Stereoselective Synthesis Considerations

The precise three-dimensional arrangement of atoms, or stereochemistry, is paramount for the biological activity of many alkaloids. The synthesis of the correct stereoisomer of this compound, the dextrorotatory enantiomer, is a primary challenge. Traditional synthetic methods often result in a racemic mixture, containing equal amounts of both enantiomers, which then necessitates a challenging separation process.

Modern synthetic strategies increasingly focus on asymmetric synthesis , which aims to produce the desired enantiomer directly. This can be achieved through several innovative approaches:

Chiral Catalysts: The use of chiral catalysts, including organometallic complexes and organocatalysts, can guide the reaction to favor the formation of one enantiomer over the other. Recent advancements have seen the development of highly selective catalysts for key bond-forming reactions in BIA synthesis. frontiersin.orgmdpi.comnih.gov

Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative. Enzymes can be employed to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the desired stereoisomer. chiralpedia.com

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material can direct the stereochemical outcome of subsequent reactions. Once the desired stereocenter is established, the auxiliary can be removed.

The core of many BIA syntheses lies in the formation of the tetrahydroisoquinoline ring system. Key reactions like the Pictet-Spengler and Bischler-Napieralski reactions are instrumental. organic-chemistry.orgnrochemistry.comwikipedia.orgjk-sci.com Achieving stereocontrol in these reactions is a significant area of research. For instance, in the Pictet-Spengler reaction, the condensation of a β-arylethylamine with an aldehyde or ketone can be influenced by chiral catalysts or by using chiral starting materials to yield a specific stereoisomer.

| Synthetic Strategy | Description | Key Advantage |

| Asymmetric Catalysis | Employs chiral catalysts to direct the formation of a specific enantiomer. | High enantiomeric excess, potentially reducing the need for resolution. |

| Biocatalysis | Utilizes enzymes for stereoselective transformations. | High specificity and environmentally friendly conditions. |

| Chiral Auxiliaries | A temporary chiral group guides the stereochemical outcome of a reaction. | Can provide high levels of stereocontrol. |

| Diastereoselective Reactions | Creates a new stereocenter with a specific relationship to existing stereocenters. | Can be used to build complex molecules with multiple chiral centers. |

Byproduct Formation and Purification Challenges

The synthesis of complex molecules like this compound is often accompanied by the formation of unwanted byproducts. These can arise from various sources, including side reactions, incomplete reactions, and rearrangements.

In the context of the Bischler-Napieralski reaction, a common method for constructing the dihydroisoquinoline core, potential byproducts can include the formation of styrenes through a retro-Ritter type reaction. organic-chemistry.orgjk-sci.com The conditions required for the cyclization can also lead to the formation of regioisomers, particularly if the aromatic ring of the starting material has multiple potential sites for electrophilic attack. wikipedia.org

The purification of the target compound from this complex mixture of starting materials, reagents, and byproducts presents a significant hurdle. The structural similarity between the desired product and its byproducts, including stereoisomers, makes separation particularly challenging.

Common Purification Techniques and Their Challenges:

Crystallization: While a powerful technique for purification, inducing crystallization of the desired diastereomeric salt can be difficult, and the process may require multiple recrystallizations to achieve high purity.

Column Chromatography: This is a widely used method, but the separation of closely related alkaloids can be challenging due to their similar polarities. This often necessitates the use of specialized stationary phases and solvent systems.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC can offer high resolution for separating complex mixtures. However, scaling up this technique for larger quantities can be costly and time-consuming. Challenges in HPLC purification include poor solubility of intermediates and the need for extensive method development to achieve baseline separation of isomers. americanpharmaceuticalreview.com

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "greener" alternative to HPLC for the purification of chiral compounds and complex mixtures. nih.govmdpi.comchromatographytoday.comchromatographyonline.com It often provides faster separations and uses less organic solvent. However, method development can be complex, and the instrumentation is not as widely available as HPLC.

Innovations in Purification:

Recent innovations in chromatographic techniques are addressing these challenges. The development of new stationary phases with improved selectivity for alkaloids and the use of advanced techniques like supercritical fluid chromatography (SFC) are enhancing the efficiency of purification. americanpharmaceuticalreview.comnih.govmdpi.comchromatographytoday.comchromatographyonline.com SFC, in particular, has shown promise in the separation of enantiomers and diastereomers, which is crucial for obtaining optically pure this compound.

| Purification Technique | Advantages | Challenges |

| Crystallization | Cost-effective for large-scale purification. | Can be difficult to induce; may require multiple steps. |

| Column Chromatography | Versatile and widely applicable. | Can be time-consuming; separation of similar compounds is difficult. |

| Preparative HPLC | High resolution and purity. | Expensive for large scale; can use large volumes of solvent. |

| Supercritical Fluid Chromatography (SFC) | Fast, efficient, and uses less organic solvent. | Method development can be complex; specialized equipment required. |

Pharmacological Activities and Mechanistic Studies

Anti-Ulcer Activity and Gastric Secretion Modulation

Research indicates that (+)-O-Methylarmepavine exhibits gastroprotective effects through mechanisms involving the direct inhibition of the gastric proton pump and modulation of key hormones involved in acid secretion.

The primary mechanism for reducing gastric acid involves the inhibition of the H+/K+-ATPase enzyme, also known as the proton pump, which is responsible for the final step in acid secretion in the stomach. In vitro studies using H+/K+-ATPase isolated from rat gastric microsomes have demonstrated that this compound can directly inhibit this enzyme's activity. One study found that the compound achieved a significant percentage of inhibition, establishing its role as a proton pump inhibitor.

Table 1: In Vitro Inhibition of Gastric H+/K+-ATPase by this compound

| Parameter | Value |

|---|---|

| Percentage Inhibition | 53.84% |

| IC₅₀ | 111.83 µg/mL |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Gastrin is a crucial peptide hormone that stimulates the secretion of gastric acid by parietal cells. Elevated levels of gastrin can contribute to hyperacidity and ulcer formation. Research in an ethanol-induced gastric ulcer model showed that this compound was able to reduce plasma gastrin levels when compared to the control group, suggesting an additional mechanism for its gastroprotective effects beyond direct enzyme inhibition.

Table 2: Effect of this compound on Plasma Gastrin Levels

| Group | Plasma Gastrin Concentration (pg/mL) |

|---|---|

| Control | 127.5 ± 3.7 |

| This compound Treated | 102.8 ± 6.6 |

While no direct head-to-head clinical trials comparing this compound with established proton pump inhibitors (PPIs) like omeprazole are available, a comparison can be drawn based on their shared mechanism of action. Omeprazole is a widely used PPI that effectively reduces gastric acid secretion and promotes the healing of acid-related disorders. mayoclinic.org Clinical studies on omeprazole have established benchmarks for efficacy in treating conditions like reflux esophagitis. For instance, studies have shown healing rates for esophagitis with omeprazole treatment to be around 81.0%. nih.gov Other analyses indicate that omeprazole and its S-enantiomer, esomeprazole, are largely equipotent when used at equivalent doses for treating ulcers and controlling gastric pH. nih.gov The ability of this compound to inhibit the same H+/K+-ATPase target suggests it operates within the same therapeutic class, though its relative potency remains to be fully elucidated in a clinical context.

Table 3: Efficacy of Omeprazole in Reflux Esophagitis (Per Protocol Analysis)

| Treatment | Healing Rate | Source |

|---|---|---|

| Omeprazole (20 mg/d) | 81.0% | nih.gov |

| Pantoprazole (40 mg/d) | 93.5% | nih.gov |

| Rabeprazole (20 mg/d) | 94.6% | nih.gov |

Insect Growth Regulating Activity

Effects on Protein Synthesis and Uptake during Metamorphosis

Currently, there is a lack of specific research data detailing the direct effects of this compound on protein synthesis and uptake during the process of metamorphosis in any organism. Metamorphosis is a complex biological process involving significant and rapid changes in an animal's body structure through cell growth and differentiation, a process heavily reliant on protein synthesis. For example, in amphibians, hormones like thyroxine are known to accelerate the synthesis of specific enzymes, such as carbamyl phosphate synthetase, in the liver during metamorphosis nih.govresearchgate.netsemanticscholar.org. This hormonal induction of protein synthesis is a critical step for the biochemical and morphological changes that occur nih.govsemanticscholar.org. Similarly, environmental stressors can impact this delicate balance; studies on bivalve larvae have shown that factors like increased pCO2 can hinder growth by increasing protein degradation rates, even as protein synthesis rates are upregulated to compensate researchgate.net. While the role of various compounds in influencing these processes is an active area of research, studies specifically investigating this compound in this context have not been identified in the available scientific literature.

Antiviral Properties (Contextual within Isoquinoline (B145761) Alkaloids)

This compound belongs to the broad class of isoquinoline alkaloids, a group of naturally occurring compounds that have been extensively investigated for their therapeutic potential, including antiviral activities. Viruses are a primary cause of infectious diseases globally, and the ability of viruses to mutate and develop resistance necessitates the search for new therapeutic agents mdpi.comsruc.ac.uk. Isoquinoline alkaloids have emerged as promising candidates due to their interference with multiple pathways crucial for viral replication mdpi.comsruc.ac.uk.

Research has highlighted the potential of various isoquinoline alkaloids against a range of viruses. For instance, compounds like emetine, cephaeline, and papaverine (B1678415) have been identified as having high potential for treating COVID-19 due to their strong antiviral and anti-inflammatory effects nih.gov. The mechanisms of action are varied; some isoquinoline alkaloids are thought to interfere with pathways like nuclear factor-κB and mitogen-activated protein kinase/extracellular-signal-regulated kinase, or inhibit Ca2+-mediated fusion, all of which are vital for viral replication mdpi.comsruc.ac.uk. While these findings point to the general antiviral potential of the isoquinoline alkaloid class, specific antiviral studies focusing on this compound are less common in the literature.

In Vitro Replication Inhibition in Viral Models

The antiviral potential of isoquinoline alkaloids is often evaluated through in vitro studies that measure the inhibition of viral replication in cell cultures. These assays are a crucial first step in identifying effective antiviral compounds. A notable study evaluated 33 different isoquinoline alkaloids from Fumaria and Corydalis species for their in vitro antiviral activities against both a DNA virus (Herpes simplex, HSV) and an RNA virus (Parainfluenza, PI-3) nih.govresearchgate.net.

The results of this study were particularly interesting as they demonstrated selective activity. While all the tested alkaloids were completely inactive against the HSV virus, they showed selective inhibition against the PI-3 virus. The inhibitory concentrations, measured by the cytopathogenic effect (CPE), varied among the compounds. This demonstrates that even within the same class, the antiviral activity of isoquinoline alkaloids can be highly specific to the type of virus. The search for new viral replication inhibitors is ongoing, with compounds being developed to target various stages of the viral life cycle, from entry into the host cell to the release of new virus particles nih.gov.

| Alkaloid Type | Virus Model | Activity | Finding |

| Isoquinoline Alkaloids (33 types) | Herpes simplex (HSV) - DNA Virus | Inactive | No notable antiviral effect observed against this DNA virus. nih.govresearchgate.net |

| Isoquinoline Alkaloids (33 types) | Parainfluenza (PI-3) - RNA Virus | Active | Showed selective inhibition against this RNA virus. nih.govresearchgate.net |

Other Investigated Biological Activities (e.g., Antioxidant Potential within Alkaloid Fractions)

Beyond antiviral effects, the biological activities of isoquinoline alkaloids are diverse, with significant interest in their antioxidant potential. Plant extracts are often separated into different fractions (e.g., aqueous, methanolic, alkaloid) to isolate and study the activity of specific compound classes. The antioxidant capacity of these fractions is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method mdpi.comfrontiersin.org.

Studies have shown that alkaloid fractions from various plants possess notable antioxidant activity. For example, the alkaloid fraction of Mitragyna speciosa leaves demonstrated significant DPPH radical scavenging activity, with an IC50 value of 104.81 µg/mL mdpi.com. Similarly, research on Litsea cubeba fruits found that its alkaloid fractions and isolated compounds have high antioxidant potential rasayanjournal.co.in. The antioxidant activity is often correlated with the presence of phenolic and flavonoid compounds within these fractions, which can neutralize harmful free radicals mdpi.com. The antioxidant action is based on the ability of these compounds to donate a hydrogen atom, breaking the free radical chain reaction. The specific contribution of this compound to the antioxidant activity of any particular plant extract would depend on its concentration and inherent radical-scavenging ability.

| Plant Source | Extract/Fraction | Antioxidant Assay | Result (IC50 Value) |

| Mitragyna speciosa | Alkaloid Extract | DPPH Radical Scavenging | 104.81 ± 5.77 µg/mL mdpi.com |

| Mitragyna speciosa | Aqueous Extract | DPPH Radical Scavenging | 213.45 ± 31.31 µg/mL mdpi.com |

| Mitragyna speciosa | Methanolic Extract | DPPH Radical Scavenging | 37.08 ± 3.54 µg/mL mdpi.com |

| Cissampelos pareira | Alkaloidal Fraction | Superoxide Radical Scavenging | 31.99 µg/mL nih.gov |

| Litsea cubeba | Chloroform Fraction (pH 7) | ABTS Assay | 80.47 ± 0.19 µg/mL rasayanjournal.co.in |

Structure Activity Relationship Sar Studies

Influence of Structural Modifications on Biological Efficacy

The potency and mechanism of action of benzylisoquinoline alkaloids are highly sensitive to modifications of their core structure. Key features, such as the pattern of methylation and the nature of the isoquinoline (B145761) skeleton, are determinant factors in their biological activity.

Methylation is a fundamental structural feature in benzylisoquinoline alkaloids that significantly influences their biological properties. The addition of methyl groups, catalyzed by O-methyltransferases (OMTs) and N-methyltransferases (NMTs) during biosynthesis, can alter physicochemical characteristics such as stability, solubility, and lipophilicity, which in turn affects bioactivity. nih.gov

Similarly, N-methylation at the N2 position of the tetrahydroisoquinoline ring is a critical feature. The N-methyl group is required for the formation of certain complex alkaloids, such as those involving berberine (B55584) bridge formation, highlighting its importance in the structural and functional diversity of this class of compounds. oup.com This tertiary amine is often essential for receptor interaction and can significantly impact the compound's pharmacological properties.

The nature of the isoquinoline core itself is a primary determinant of biological activity. (+)-O-Methylarmepavine features a 1,2,3,4-tetrahydroisoquinoline (B50084) skeleton, which is a partially reduced, non-planar ring system. This contrasts with other benzylisoquinolines like papaverine (B1678415), which has a fully aromatic and planar isoquinoline ring.

Research comparing papaverine with its reduced derivatives, such as tetrahydropapaverine, reveals the importance of this structural difference. The more flexible, non-planar tetrahydroisoquinoline ring, as found in this compound, demonstrates a greater affinity for α1-adrenoceptors. nih.govnih.gov Conversely, the planar isoquinoline ring of papaverine facilitates interaction with Ca2+-channels and phosphodiesterases (PDEs) but impairs interaction with the α1-adrenoceptor site. nih.govnih.gov Therefore, the saturation of the isoquinoline skeleton in this compound is a key structural feature that directs its activity towards specific receptor targets and away from others.

Comparative SAR within the Benzylisoquinoline Alkaloid Class

When compared to other members of the benzylisoquinoline alkaloid class, the structure of this compound reveals key differences that lead to distinct pharmacological profiles. A comparison with papaverine, a well-studied benzylisoquinoline, is particularly illustrative.

Papaverine's primary mechanism of action involves the inhibition of phosphodiesterases (PDEs) and blockade of calcium channels. nih.govnih.gov This activity is strongly associated with its planar, aromatic isoquinoline ring. In contrast, derivatives with a reduced (tetrahydroisoquinoline) ring, a structure analogous to that of this compound, lose this inhibitory activity on PDE isoforms. nih.govnih.gov Instead, they gain a higher affinity for α1-adrenoceptors. nih.govnih.gov This shift in activity highlights a fundamental SAR principle within this class: the degree of saturation in the isoquinoline ring dictates the primary biological target.

The substitution pattern of methoxy (B1213986) groups also contributes to the diversity of activities. While papaverine has four methoxy groups, this compound has three. The precise positioning of these electron-donating groups on both the isoquinoline and the benzyl (B1604629) portions of the molecule influences receptor binding affinity and specificity.

| Compound | Isoquinoline Skeleton | Key Biological Activities |

|---|---|---|

| Papaverine | Aromatic (Planar) | Inhibition of Phosphodiesterases (PDEs), Ca2+ Channel Blocker |

| Tetrahydropapaverine | Tetrahydroisoquinoline (Non-Planar) | Higher affinity for α1-adrenoceptors; No significant PDE inhibition |

| This compound | Tetrahydroisoquinoline (Non-Planar) | Expected to have higher affinity for α1-adrenoceptors based on its skeleton |

Mechanistic Insights Derived from SAR Analyses

SAR analyses provide valuable insights into the potential mechanisms of action for this compound. The structural parallels with tetrahydropapaverine strongly suggest that its biological activities are not mediated by the same pathways as papaverine.

The loss of PDE inhibitory activity in benzylisoquinolines with a reduced isoquinoline ring indicates that the planar conformation of the aromatic system is essential for binding to the active site of these enzymes. nih.govnih.gov Similarly, the reduced affinity for benzothiazepine (B8601423) sites in Ca2+-channels further supports that the tetrahydroisoquinoline structure is not optimal for this interaction. nih.govnih.gov

Conversely, the increased binding affinity for α1-adrenoceptors associated with the flexible tetrahydroisoquinoline ring suggests a different mechanistic pathway. nih.govnih.gov This flexibility likely allows the molecule to adopt a conformation that fits more favorably into the binding pocket of the α1-adrenoceptor. Studies on tetrahydropapaverine have shown that it inhibits noradrenaline-induced contractions in vascular smooth muscle, a characteristic action of α1-adrenoceptor antagonists. nih.govnih.gov Given its structural similarity, this compound is likely to act through a similar mechanism, involving modulation of adrenergic signaling pathways rather than direct effects on intracellular calcium levels or cyclic nucleotide metabolism.

Advanced Analytical Methodologies for Characterization and Quantification

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a cornerstone for the structural elucidation and sensitive detection of (+)-O-Methylarmepavine. When coupled with chromatographic separation, it provides unparalleled specificity and resolution.

The coupling of Ultrahigh-Performance Liquid Chromatography (UPLC) with Quadrupole Time-of-Flight (QTOF) high-resolution mass spectrometry (HRMS) is a powerful tool for the comprehensive analysis of alkaloids in complex plant extracts. nih.govnih.gov This technique offers high separation efficiency, speed, and the ability to obtain accurate mass measurements, which is essential for unambiguous compound identification.

In studies analyzing the alkaloid profile of Plumula Nelumbinis (the lotus (B1177795) plumule), UPLC-QTOF-MS has been instrumental in identifying numerous benzylisoquinoline alkaloids, including N-methylcoclaurine. nih.gov The high mass accuracy of TOF analyzers allows for the determination of the elemental composition of the parent ion and its fragments. For this compound, the protonated molecule [M+H]⁺ is observed, confirming its molecular formula as C₁₉H₂₄NO₃⁺. nih.govresearchgate.net

Table 1: UPLC-QTOF-MS Data for the Identification of this compound (N-methylcoclaurine)

| Parameter | Observed Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₂₃NO₃ | nih.govresearchgate.net |

| Precursor Ion [M+H]⁺ (m/z) | 314.1759 | researchgate.net |

| Precursor Ion [M+H]⁺ (m/z) | 300.25 | cjnmcpu.com |

| Retention Time (tR) | 3.7 min | cjnmcpu.com |

Note: Discrepancies in m/z values may arise from different isotopic forms or adducts being measured.

Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of this compound by analyzing its fragmentation patterns. wikipedia.org In this process, the precursor ion (the protonated molecule) is selected and subjected to collision-induced dissociation (CID) to produce a series of characteristic product ions. nationalmaglab.org The resulting fragmentation spectrum serves as a structural fingerprint.

For this compound (N-methylcoclaurine), the fragmentation is characteristic of 1-benzylisoquinoline (B1618099) alkaloids. A key fragmentation pathway involves the cleavage of the Cα-Cβ bond of the benzyl (B1604629) group, leading to the formation of a prominent isoquinoline (B145761) fragment. researchgate.net Another typical fragmentation observed is the loss of methylamine (B109427) (CH₃NH₂) from the N-methylated tetrahydroisoquinoline ring system. nih.gov

Table 2: Key MS/MS Fragments of this compound (N-methylcoclaurine)

| Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Loss | Reference |

|---|---|---|---|

| 300.25 | 107.15 | Tyramine moiety fragment | cjnmcpu.com |

| 314.17 | 283.03 | Loss of CH₃NH₂ | nih.gov |

Mass Spectrometry Imaging (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly in biological tissues without the need for labeling. nih.gov This method provides crucial insights into where compounds like this compound are synthesized, transported, and stored within the plant. MSI analysis of Nelumbo nucifera tissues has revealed that benzylisoquinoline alkaloids have distinct localization patterns, with mono-benzylisoquinoline alkaloids showing significant spatial heterogeneity. nih.gov This information is vital for understanding the metabolic pathways and physiological roles of these compounds in the plant. nih.gov

A prominent method within MSI is Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI). It has been successfully applied to map the distribution of alkaloids in various tissues of the lotus plant, including the leaves, seed plumules, and milky sap. nih.gov For the analysis of alkaloids, which are typically detected in positive ion mode, α-Cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix. nih.gov MALDI-MSI studies on young lotus seeds have provided a metabolic atlas, showing the differential distribution of various metabolites, including the precursors to more complex alkaloids. nih.gov These spatial findings help to propose and refine biosynthetic pathways for compounds like this compound. researchgate.net

Chromatographic Techniques

Chromatography is the gold standard for the separation and purification of individual compounds from complex mixtures. High-performance liquid chromatography is particularly suited for the analysis of plant alkaloids.

High-Performance Liquid Chromatography (HPLC), often coupled with UV or MS detectors, is the most widely used technique for the separation and quantification of this compound and other lotus alkaloids. maxapress.comresearchgate.net Validated HPLC methods ensure accuracy, precision, and reliability for quality control and pharmacokinetic studies.

A specific liquid chromatography-mass spectrometry (LC-MS) method has been developed for the simultaneous quantitative analysis of ten principal alkaloids, including this compound (N-methylcoclaurine), in lotus flowers. nih.gov The method demonstrated excellent baseline separation and sensitivity. The validation of the method confirmed its suitability for accurate quantification. nih.gov

Table 3: Validated LC-MS Method Parameters for Quantification of this compound (N-methylcoclaurine)

| Parameter | Details | Reference |

|---|---|---|

| Chromatographic Column | πNAP column (reversed-phase with naphthylethyl group-bonded silica) | nih.gov |

| Mobile Phase | Acetonitrile (CH₃CN) – 0.2% aqueous acetic acid | nih.gov |

| Detection | Electrospray Ionization Mass Spectrometry (ESI-MS), positive mode | nih.gov |

| Linearity Range | 0.5–50 µg/mL | nih.gov |

| Correlation Coefficient (R²) | > 0.9996 | nih.gov |

Table of Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | N-methylcoclaurine |

| Armepavine | |

| Norarmepavine | |

| Coclaurine (B195748) | |

| Isococlaurine | |

| N-methylisococlaurine | |

| N-nornuciferine | |

| O-nornuciferine | |

| Nuciferine | |

| Pronuciferine | |

| Roemerine | |

| Neferine | |

| Liensinine | |

| Isoliensinine | |

| Norjuziphine | |

| N-methylasimilobine | |

| Asimilobine | |

| 2-hydroxy-1-methoxyaporphine |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structure elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each atom, and the connectivity between them. For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural confirmation.

1D and 2D NMR for Structure Elucidation and Confirmation

1D NMR Spectroscopy:

¹H NMR (Proton NMR): This experiment provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons. The spectrum of this compound would show characteristic signals for aromatic protons on both the isoquinoline and benzyl rings, methoxy (B1213986) group protons (as sharp singlets), and aliphatic protons of the tetrahydroisoquinoline core. The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR (Carbon-13 NMR): This experiment reveals the number of chemically non-equivalent carbon atoms. The spectrum would display distinct signals for each of the 20 carbons in this compound, with chemical shifts indicating whether the carbon is part of an aromatic ring, an aliphatic chain, or a methoxy group.

2D NMR Spectroscopy: 2D NMR experiments are crucial for establishing the connectivity between atoms, which is the final step in confirming the structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It is used to map out the proton-proton spin systems within the molecule, for example, tracing the connectivity of the protons in the ethyl bridge of the tetrahydroisoquinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the unambiguous assignment of the carbon skeleton based on the proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is critical for piecing together the entire molecular structure by connecting different spin systems. For instance, it would show correlations from the methoxy protons to their attached aromatic carbons and from the benzylic protons (on the CH₂ group) to carbons in both the benzyl and isoquinoline rings, thus confirming the link between these two major parts of the molecule.

By systematically analyzing the data from these 1D and 2D NMR experiments, every proton and carbon atom in the this compound structure can be assigned, providing unequivocal proof of its identity and stereochemistry.

Future Research Directions and Applications

Unraveling Complex Biosynthetic Pathways and Regulatory Mechanisms

The biosynthesis of (+)-O-Methylarmepavine is a branch of the broader benzylisoquinoline alkaloid (BIA) pathway, which originates from the amino acid L-tyrosine. nih.govpsu.edu In plants like sacred lotus (B1177795), L-tyrosine is converted through several enzymatic steps to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. bioworld.com A key reaction, catalyzed by norcoclaurine synthase (NCS), condenses these two molecules to form the foundational BIA scaffold, (S)-norcoclaurine. nih.govnih.gov Subsequent modifications, including a series of methylation reactions catalyzed by O-methyltransferases (OMTs) and N-methyltransferases (NMTs), and hydroxylations by cytochrome P450 (CYP450) enzymes, build upon this core structure. semanticscholar.orgnih.govmdpi.com

While the general pathway is understood, the specific enzymes and regulatory networks governing the production of this compound are not fully characterized. Transcriptome analysis of Nelumbo nucifera has identified numerous candidate genes, including homologs for NCS, various OMTs (6OMT, 4'OMT), CNMT, and CYP80 family enzymes, which are crucial for aporphine (B1220529) and bisbenzylisoquinoline alkaloid synthesis. nih.govnih.govmdpi.com

Future research must focus on the functional characterization of these specific enzymes to confirm their roles in the precise methylation patterns that yield this compound. A critical area of investigation is the identification of the specific transcription factors (TFs), such as those from the MYB and bHLH families, that regulate the expression of these biosynthetic genes in a tissue-specific and developmental manner. mdpi.com Elucidating these regulatory mechanisms is essential for understanding how the plant controls the flux through the BIA pathway to produce this specific alkaloid and could enable metabolic engineering approaches to enhance its production. researchgate.netnih.gov

| Enzyme Class | Function in BIA Pathway | Identified Homologs in N. nucifera |

| Norcoclaurine Synthase (NCS) | Catalyzes the first committed step, forming the BIA scaffold. | Yes |

| O-Methyltransferase (OMT) | Adds methyl groups to hydroxyl moieties, critical for structural diversity. | 6OMT, 4'OMT |

| N-Methyltransferase (NMT) | Adds a methyl group to the nitrogen atom. | CNMT, NnNMT |

| Cytochrome P450 (CYP450) | Catalyzes hydroxylation and oxidative coupling reactions. | CYP80A, CYP80G |

Development of Novel Synthetic Strategies for Analog and Derivative Production

The low abundance of this compound in natural sources presents a significant hurdle for both research and potential commercialization. physio-pedia.commdpi.com Future research is actively exploring synthetic biology platforms to overcome this limitation. Engineered microbial hosts, such as Saccharomyces cerevisiae (yeast) and Escherichia coli, are being developed to produce key BIA intermediates like reticuline. nih.govnih.gov By introducing a curated set of plant-derived biosynthetic genes into these microbes, it is possible to establish fermentation-based production systems that are scalable, sustainable, and independent of plant cultivation. semanticscholar.orgphysio-pedia.com

Beyond producing the natural compound, these platforms offer powerful tools for generating novel analogs and derivatives. Future strategies will likely involve:

Enzyme Engineering: Modifying the substrate specificity of key biosynthetic enzymes, such as OMTs, to accept different precursor molecules or to add functional groups at novel positions on the alkaloid scaffold. semanticscholar.org

Precursor-Directed Biosynthesis: Supplying engineered microbial cultures with synthetic, non-natural precursor molecules that can be incorporated by the biosynthetic machinery to create novel derivatives. nih.gov

Chemoenzymatic Synthesis: Combining biological production of a core intermediate with subsequent chemical modification steps to diversify the final products. This hybrid approach leverages the stereospecificity of enzymes and the versatility of organic chemistry.

These strategies will enable the creation of libraries of this compound analogs, which can be screened for enhanced potency, improved pharmacokinetic properties, or entirely new pharmacological activities.

Deeper Elucidation of Molecular Mechanisms of Action and Target Identification

While this compound is known for its cardiovascular effects, particularly vasodilation, its precise molecular mechanisms of action are not well understood. nih.govmdpi.com Many plant-derived vasodilator compounds exert their effects through common pathways, providing a roadmap for future investigation. semanticscholar.org These mechanisms often involve direct action on vascular smooth muscle or interaction with the vascular endothelium. nih.gov

Key areas for future research to identify the molecular targets of this compound include:

Ion Channel Modulation: Investigating its ability to block voltage-dependent calcium channels (Ca²⁺), which would inhibit the influx of calcium required for smooth muscle contraction. semanticscholar.orgmdpi.com Additionally, its potential to activate potassium (K⁺) channels, leading to hyperpolarization and relaxation of smooth muscle cells, should be explored. semanticscholar.org

Endothelium-Dependent Pathways: Determining if it stimulates the production of nitric oxide (NO) by activating endothelial nitric oxide synthase (eNOS). The subsequent rise in cyclic guanosine (B1672433) monophosphate (cGMP) in smooth muscle cells is a primary driver of vasodilation. nih.govnih.gov

Receptor Binding Assays: Screening this compound against a panel of receptors known to influence vascular tone, such as adrenergic and serotonergic receptors.

Modern drug discovery techniques, such as network pharmacology and in silico molecular docking, can be employed to predict potential protein targets. mdpi.com Subsequent validation using in vitro assays with isolated proteins or cell lines will be crucial to confirm these interactions and definitively elucidate the compound's mechanism of action.

Exploration of New Pharmacological Activities and Therapeutic Potentials

The benzylisoquinoline and related aporphine alkaloid families exhibit an exceptionally broad range of pharmacological activities, suggesting that the therapeutic potential of this compound may extend far beyond its known cardiovascular effects. Many related compounds have demonstrated promising anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. mdpi.com This provides a strong rationale for exploring new therapeutic applications for this compound.

Future research should systematically screen the compound for a variety of biological activities, including:

Anticancer Activity: Many BIAs, such as sanguinarine (B192314) and berberine (B55584), and aporphine alkaloids like boldine, show cytotoxicity against various cancer cell lines. Investigating the effects of this compound on cancer cell proliferation, apoptosis, and metastasis is a high-priority area.

Anti-inflammatory Effects: Given that inflammation is a key factor in numerous chronic diseases, evaluating the ability of this compound to modulate inflammatory pathways, such as the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes like cyclooxygenase (COX), is warranted.

Neuroprotective Properties: Some alkaloids have shown potential in models of neurodegenerative diseases. Future studies could explore whether this compound can protect neurons from oxidative stress, excitotoxicity, or other forms of damage relevant to conditions like ischemic stroke or Alzheimer's disease.

Antimicrobial and Antiviral Activity: The structural features of BIAs have been linked to antimicrobial effects. Screening against a panel of pathogenic bacteria, fungi, and viruses could uncover valuable new applications.

| Pharmacological Activity | Examples in Related Alkaloids | Potential Therapeutic Area |

| Anticancer | Sanguinarine, Berberine, Boldine | Oncology |

| Anti-inflammatory | Tetrandrine, various aporphines | Autoimmune diseases, chronic inflammation |

| Antimicrobial | Berberine, (-)-Dicentrine | Infectious diseases |

| Neuroprotective | Nuciferine, various flavonoids | Neurodegenerative diseases, stroke |

| Vasodilator | Papaverine (B1678415) | Cardiovascular diseases |

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Alkaloid Research

The advancement of high-throughput 'omics' technologies has revolutionized the study of plant secondary metabolism. nih.gov Integrating transcriptomics, proteomics, and metabolomics offers a systems-biology approach to fully understand the production and function of alkaloids like this compound. nih.gov

Future research will increasingly rely on these integrated approaches:

Transcriptomics: Techniques like RNA-sequencing and digital gene expression (DGE) analysis have been successfully used in Nelumbo nucifera to identify genes whose expression patterns correlate with alkaloid accumulation. nih.govmdpi.comnih.gov Weighted Gene Co-expression Network Analysis (WGCNA) can further pinpoint modules of co-regulated genes and identify key hub genes and transcription factors controlling the BIA pathway. mdpi.com

Metabolomics: Advanced mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can create detailed profiles of all metabolites, including alkaloids and their precursors, within a plant tissue. nih.gov This allows researchers to track the flow of metabolites through the biosynthetic pathway and identify previously unknown intermediates or derivatives.

Multi-Omics Integration: The true power lies in combining these datasets. For example, correlating transcriptomic data with metabolomic profiles can directly link the expression of a specific methyltransferase gene to the accumulation of this compound. This approach is essential for validating gene function and building comprehensive models of the metabolic network that governs its synthesis.

These technologies are indispensable for accelerating gene discovery, elucidating regulatory networks, and providing the foundational knowledge needed for successful metabolic engineering of this valuable compound.

Applications in Sustainable Agriculture (e.g., Botanical Pesticides) and Value-Added Natural Products

Beyond pharmaceuticals, natural products are a valuable source of eco-friendly compounds for agriculture. physio-pedia.com Many plant alkaloids have evolved as chemical defenses against herbivores and pathogens, making them excellent candidates for development as botanical pesticides. Several BIAs have demonstrated significant insecticidal and antiherbivory properties. For instance, berberine has been considered for use as a commercial insecticide, and a study on other BIAs, including coclaurine (B195748) and boldine, revealed acute and chronic insecticidal effects against agricultural pests like the fruit fly and codling moth. The proposed mechanism of action for these BIAs involves interaction with octopamine (B1677172) and ecdysone (B1671078) receptors in insects.

This precedent strongly suggests that this compound should be investigated for similar properties. Future research should focus on:

Screening for Insecticidal and Antifungal Activity: Evaluating the efficacy of this compound against a range of common agricultural insect pests and fungal pathogens.

Mechanism of Action Studies: Determining if it acts on insect-specific targets, such as the octopamine receptor, which would suggest a favorable safety profile for non-target organisms.

Formulation Development: If activity is confirmed, research into stable and effective formulations for agricultural application would be the next step toward creating a value-added natural pesticide.

The development of this compound as a botanical pesticide could provide a sustainable alternative to synthetic chemicals, contributing to integrated pest management (IPM) strategies and reducing the environmental impact of agriculture.

Q & A

Q. What are the standard methods for isolating (+)-O-Methylarmepavine from plant sources, and how can purity be verified?

this compound is typically isolated via silica gel column chromatography followed by preparative thin-layer chromatography (TLC) . Purity is confirmed using spectroscopic techniques such as NMR (¹H and ¹³C) and mass spectrometry. For reproducibility, ensure solvent gradients are optimized during column chromatography, and validate TLC conditions using reference standards. Elemental analysis may supplement purity verification when crystalline samples are available .

Q. How do researchers differentiate this compound from structurally similar alkaloids during characterization?

Two-dimensional NMR techniques (e.g., COSY, HMBC, HSQC) are critical for resolving stereochemistry and assigning carbon-hydrogen correlations. Comparative analysis with literature data for benzylisoquinoline alkaloids is essential. For example, distinguishing methyl group positions in this compound requires careful interpretation of NOESY/ROESY spectra to confirm spatial arrangements .

Q. What are the key challenges in reproducing isolation yields of this compound across studies?

Yield variability often arises from differences in plant material (e.g., seasonal variations, geographic origin) and extraction protocols (e.g., solvent polarity, temperature). Standardize biomass pretreatment (drying, grinding) and document solvent-to-material ratios rigorously. Report yields as both mass-based and molar percentages to facilitate cross-study comparisons .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve enantiomeric excess and scalability?

Enantioselective synthesis requires chiral catalysts (e.g., BINOL-derived ligands) and controlled reaction conditions (temperature, solvent polarity). Monitor reaction progress via chiral HPLC or capillary electrophoresis. For scalability, replace hazardous reagents (e.g., benzene) with greener alternatives (e.g., cyclopentyl methyl ether) and optimize catalytic loading to minimize costs .

Q. What experimental strategies resolve contradictions in reported pharmacological activities of this compound?

Conflicting bioactivity data may stem from differences in assay systems (e.g., cell lines vs. in vivo models) or compound purity. Address this by: